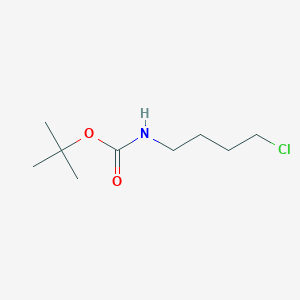
5-(tert-Butyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)pyridin-2-ol: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The tert-butyl group attached to the fifth position of the pyridine ring and the hydroxyl group at the second position make this compound unique. This structural arrangement imparts specific chemical properties and reactivity patterns to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)pyridin-2-ol can be achieved through various synthetic routes. One common method involves the alkylation of pyridin-2-ol with tert-butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridin-2-ol and tert-butyl halide (e.g., tert-butyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Procedure: The pyridin-2-ol is dissolved in the solvent, and the base is added. The tert-butyl halide is then introduced, and the reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.
Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is then dried, and the solvent is evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(tert-Butyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride or sodium amide can lead to the formation of substituted pyridines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, sodium amide, and other strong nucleophiles.
Coupling Reactions: Boronic acids, palladium catalysts, and appropriate solvents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted pyridines.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 5-(tert-Butyl)pyridin-2-ol is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities. It can serve as a ligand in coordination chemistry, forming complexes with metal ions that may exhibit interesting biological properties.
Medicine: Research has explored the potential medicinal applications of this compound derivatives. These derivatives may possess pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it valuable for the production of various industrial products.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)pyridin-2-ol depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can influence the electronic properties of the metal center, leading to various catalytic or biological activities.
In medicinal chemistry, the compound’s mechanism of action may involve interactions with biological targets such as enzymes, receptors, or nucleic acids. The tert-butyl group and hydroxyl functionality can modulate the compound’s binding affinity and selectivity for these targets, influencing its pharmacological effects.
Comparaison Avec Des Composés Similaires
Pyridin-2-ol: Lacks the tert-butyl group, resulting in different reactivity and properties.
5-Methylpyridin-2-ol: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.
5-Ethylpyridin-2-ol: Contains an ethyl group, which also affects the compound’s reactivity and properties.
Uniqueness: The presence of the tert-butyl group in 5-(tert-Butyl)pyridin-2-ol imparts unique steric and electronic effects that distinguish it from other pyridin-2-ol derivatives. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis, coordination chemistry, and medicinal chemistry.
Propriétés
IUPAC Name |
5-tert-butyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-4-5-8(11)10-6-7/h4-6H,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRUDEBUIUHOFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612698 |
Source


|
| Record name | 5-tert-Butylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159819-76-7 |
Source


|
| Record name | 5-tert-Butylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
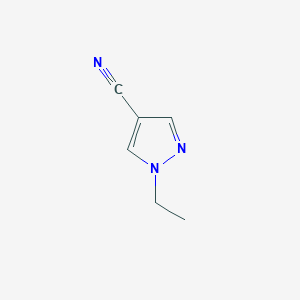
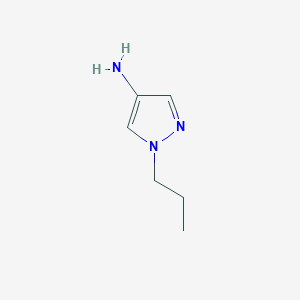
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
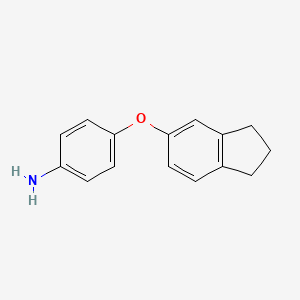
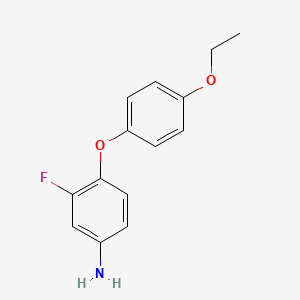
![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)


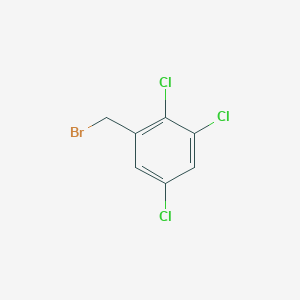

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
